8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, physico-chemical characterization, and biological activity assessment . The structures of the newly synthesized compounds are confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Molecular Structure Analysis
The molecule contains a total of 45 bond(s). There are 23 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), and 1 sulfonamide(s) (thio-/dithio-) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.5±0.1 g/cm3, boiling point of 638.0±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, enthalpy of vaporization of 94.2±3.0 kJ/mol, and flash point of 339.7±34.3 °C .Scientific Research Applications
Supramolecular Arrangements and Molecular Structure Analysis
- Research on cyclohexane-5-spirohydantoin derivatives, closely related to the subject compound, has focused on the relationship between molecular and crystal structures. These studies have highlighted how substituents on the cyclohexane ring influence supramolecular arrangements, an insight relevant to understanding similar compounds like 8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane (Graus et al., 2010).
Synthesis of Sulfur-Containing Heterocycles
- Studies on the synthesis of sulfur-containing heterocycles have mentioned compounds similar to the one , indicating the potential for synthesizing a wide range of biologically relevant structures (Reddy, Babu, & Padmavathi, 2001); (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Development of Anticonvulsant Agents
- Research into 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, closely related to the compound , has been conducted to understand their anticonvulsant activity and structure–activity relationship, revealing significant protective effects against seizures in experimental models (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Antihypertensive Activity Studies
- Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related, has shown potential in antihypertensive agent screening, suggesting similar potential for related compounds like the one in focus (Caroon et al., 1981).
Crystal Structure Analysis
- Studies on the crystal structure of 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane provide valuable insights into the conformation and stereochemistry of spiro compounds, which can be extrapolated to understand the structural properties of the compound (Wen, 2002).
Synthesis and Nonlinear Optical Material Research
- Investigations into 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a compound structurally related to the subject compound, highlight its potential as a nonlinear optical material, suggesting similar applications for this compound (Kagawa et al., 1994).
Antitumor Activity Research
- A study on 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones has indicated significant antitumor activities, suggesting that related compounds like this compound could have similar therapeutic potentials (Xing et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S2/c1-16-2-6-19(7-3-16)30(26,27)23-14-15-28-20(23)10-12-22(13-11-20)29(24,25)18-8-4-17(21)5-9-18/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOIXHYGBXPRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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